2-Methyl-9H-carbazole 2-Methyl-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 27323-29-1
VCID: VC8464489
InChI: InChI=1S/C13H11N/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3
SMILES: CC1=CC2=C(C=C1)C3=CC=CC=C3N2
Molecular Formula: C13H11N
Molecular Weight: 181.23 g/mol

2-Methyl-9H-carbazole

CAS No.: 27323-29-1

Cat. No.: VC8464489

Molecular Formula: C13H11N

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-9H-carbazole - 27323-29-1

Specification

CAS No. 27323-29-1
Molecular Formula C13H11N
Molecular Weight 181.23 g/mol
IUPAC Name 2-methyl-9H-carbazole
Standard InChI InChI=1S/C13H11N/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3
Standard InChI Key PWJYOTPKLOICJK-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C3=CC=CC=C3N2
Canonical SMILES CC1=CC2=C(C=C1)C3=CC=CC=C3N2

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

2-Methyl-9H-carbazole (CAS# 3652-91-3) belongs to the carbazole alkaloid family, featuring a planar tricyclic structure composed of two benzene rings fused to a pyrrole ring. The methyl group at the C-2 position introduces steric and electronic modifications that influence its reactivity and intermolecular interactions . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₃H₁₁N
Molecular Weight181.233 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point369.1 ± 11.0 °C
Flash Point165.4 ± 11.9 °C
LogP (Partition Coeff.)4.18

The compound’s planarity and conjugated π-system contribute to its fluorescence properties, while the methyl group enhances lipophilicity, as evidenced by its LogP value of 4.18 .

Spectroscopic Profile

Structural confirmation of 2-methyl-9H-carbazole derivatives relies on complementary spectroscopic data:

  • UV-Vis: Absorbance maxima at 265 nm, characteristic of carbazole’s aromatic system .

  • IR: Peaks at 3354 cm⁻¹ (N-H stretch), 1692 cm⁻¹ (ester carbonyl), and 1488 cm⁻¹ (aromatic C=C) .

  • NMR: Distinct signals include aromatic protons at δ 7.22–8.74 ppm and methyl groups at δ 2.29–3.95 ppm .

Synthesis and Structural Elucidation

Condensation-Based Synthesis

A widely adopted method involves the base-catalyzed condensation of ketoesters or ketones with nitroarenes. For example, refluxing methyl ketoesters with 2-nitrocinnamaldehyde in toluene using Cs₂CO₃ yields functionalized carbazoles :

General Procedure:

  • Combine ketoester (1.0 mmol) and 2-nitrocinnamaldehyde (1.0 mmol) in toluene.

  • Add Cs₂CO₃ (1.0 equiv.) and reflux at 110°C for 3–5 hours.

  • Purify via silica gel chromatography .

This method produces carbazoles with yields exceeding 70%, as seen in the synthesis of methyl 3-hydroxy-9H-carbazole-4-carboxylate (82% yield) . Adapting this protocol for 2-methyl derivatives likely involves substituting methyl-containing precursors.

Spectroscopic Confirmation

The structure of 2-methyl-9H-carbazole derivatives is unambiguously confirmed through:

  • HRESIMS: Molecular ion peaks (e.g., m/z 262.0839 [M + Na]⁺ for C₁₅H₁₃NO₂) .

  • HMBC NMR: Correlations between methyl protons (δ 2.29–3.95) and adjacent carbons (C-1, C-2, C-3) .

  • NOESY: Spatial proximity of H-4 (δ 7.87) and the C-3 methyl group (δ 2.29) .

Pharmacological Applications

Anti-HIV Activity

2-Methyl-9H-carbazole derivatives exhibit promising antiviral properties. Clauolenzole A (2-methyl-9H-carbazole-3-methyl carboxylate), isolated from Clausena anisum-olens, inhibits HIV-1 replication in MT-4 lymphocytes with an EC₅₀ of 2.4 μg/mL and a selectivity index (SI) of 7.1 . This activity surpasses earlier carbazole derivatives like glybomine B (IC₅₀ = 9.73 μg/mL) .

Mechanistic Insight:
The methyl group at C-2 enhances membrane permeability, while the ester moiety at C-3 may interact with viral protease active sites .

Structure-Activity Relationships (SAR)

  • C-2 Methylation: Increases lipophilicity, improving cellular uptake .

  • C-3 Esters: Electron-withdrawing groups enhance binding to viral enzymes .

  • Prenylation: Reduces potency compared to methyl derivatives .

Industrial and Regulatory Considerations

ParameterValue
VAT17.0%
MFN Tariff6.5%
General Tariff20.0%

Future Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability .

  • Therapeutic Expansion: Evaluating anticancer and anti-inflammatory properties.

  • Computational Modeling: Docking studies to refine SAR for targeted drug design .

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